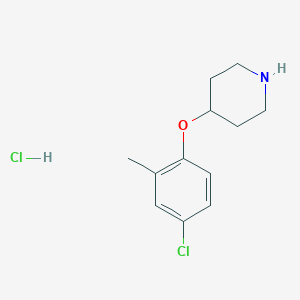

4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The primary structure consists of a six-membered piperidine ring bearing a phenoxy substituent at the 4-position, with the phenoxy group itself containing both chloro and methyl substituents. According to International Union of Pure and Applied Chemistry guidelines, the compound is formally named 4-(4-chloro-2-methylphenoxy)piperidine hydrochloride, reflecting the hierarchical naming system that prioritizes the piperidine core structure as the parent heterocycle.

The nomenclature system accounts for the specific substitution pattern on the aromatic ring, where the chlorine atom occupies the para position relative to the phenoxy oxygen, while the methyl group is positioned ortho to the same oxygen atom. This naming convention ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community. The hydrochloride designation indicates the presence of a protonated amine function forming an ionic salt with chloride anion, which is a common pharmaceutical salt form that enhances water solubility and chemical stability.

Alternative naming systems may refer to this compound using various descriptive approaches, but the International Union of Pure and Applied Chemistry system provides the most systematic and widely accepted nomenclature standard. The compound's systematic name directly correlates with its Chemical Abstracts Service registry number 921204-98-0, which serves as a unique identifier in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula of 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is established as C₁₂H₁₇Cl₂NO, representing the complete salt form including both the organic base and the hydrochloride counterion. This empirical formula indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom within the molecular structure. The calculated molecular weight is precisely 262.18 grams per mole, which accounts for the combined mass of the organic base and the associated hydrochloric acid molecule.

The molecular composition analysis reveals several important structural characteristics that influence the compound's physical and chemical properties. The carbon-to-nitrogen ratio of 12:1 reflects the predominance of hydrocarbon framework with a single basic nitrogen center, while the oxygen content of approximately 6.1% by mass contributes to the compound's polar character through the ether linkage. The chlorine content, representing approximately 27.1% of the total molecular weight, significantly impacts both the electronic properties of the aromatic system and the overall molecular polarity.

| Component | Quantity | Molecular Weight Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|

| Carbon | 12 atoms | 144.12 | 55.0% |

| Hydrogen | 17 atoms | 17.17 | 6.5% |

| Chlorine | 2 atoms | 70.90 | 27.1% |

| Nitrogen | 1 atom | 14.01 | 5.3% |

| Oxygen | 1 atom | 16.00 | 6.1% |

| Total | 33 atoms | 262.18 | 100.0% |

The free base form of the compound, represented by the molecular formula C₁₂H₁₆ClNO, has a molecular weight of 225.72 grams per mole, indicating that the hydrochloride salt adds 36.46 grams per mole to the overall molecular mass. This difference represents the mass contribution of the hydrochloric acid component that forms the ionic salt structure.

Crystallographic Data and Three-Dimensional Conformation

While specific crystallographic data for 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride are not extensively documented in the available literature, the three-dimensional conformation of this compound can be inferred from structural analysis of related piperidine derivatives and phenoxy-substituted heterocycles. The piperidine ring system typically adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference is supported by crystallographic studies of similar compounds, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, which demonstrates that methylpiperidine rings consistently maintain stable chair conformations in the solid state.

The phenoxy substituent at the 4-position of the piperidine ring introduces additional conformational complexity due to the rotational freedom around the carbon-oxygen bond linking the two ring systems. The dihedral angle between the piperidine ring plane and the benzene ring plane is expected to be influenced by both steric interactions and electronic effects arising from the chloro and methyl substituents on the aromatic ring. Crystallographic analysis of related structures suggests that such dihedral angles typically range from 30 to 50 degrees, depending on the specific substitution pattern and intermolecular packing forces.

The three-dimensional structure is further characterized by the spatial arrangement of the chlorine and methyl substituents on the aromatic ring, which creates a distinct electronic environment that influences both intramolecular and intermolecular interactions. The chlorine atom at the para position relative to the phenoxy oxygen introduces significant electronegativity effects, while the ortho-methyl group provides steric bulk that may restrict rotational freedom around the ether linkage.

In the crystalline state, the hydrochloride salt form is expected to exhibit extensive hydrogen bonding networks involving the protonated piperidine nitrogen and the chloride counterion. These intermolecular interactions contribute to the overall crystal stability and influence the packing arrangement of molecules within the unit cell.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride encompasses multiple analytical techniques that provide complementary information about the compound's structural features and electronic properties. Nuclear magnetic resonance spectroscopy represents the most informative technique for confirming the molecular structure and investigating dynamic behavior in solution. Proton nuclear magnetic resonance analysis would be expected to reveal characteristic signals for several distinct proton environments within the molecule.

The aromatic region of the proton nuclear magnetic resonance spectrum would display signals corresponding to the benzene ring protons, with the substitution pattern creating a distinctive coupling pattern. The presence of the chlorine substituent at the para position and the methyl group at the ortho position relative to the phenoxy oxygen would generate a complex multipicity pattern in the aromatic region, typically appearing between 6.5 and 7.5 parts per million. The methyl group attached to the aromatic ring would appear as a singlet around 2.3 parts per million, while the piperidine ring protons would generate multiple signals in the aliphatic region between 1.5 and 4.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through the observation of distinct carbon environments. The aromatic carbon atoms would appear in the characteristic downfield region between 110 and 160 parts per million, with the carbon bearing the chlorine substituent appearing furthest downfield due to the electron-withdrawing effect of the halogen. The aliphatic carbon atoms of the piperidine ring would be observed in the upfield region between 20 and 60 parts per million.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to specific functional groups within the molecule. The carbon-oxygen stretch of the ether linkage would appear around 1200-1300 wavenumbers, while aromatic carbon-carbon stretches would be observed in the 1400-1600 wavenumber region. The presence of the hydrochloride salt would be confirmed by broad absorption bands in the 2400-3000 wavenumber region, corresponding to the protonated amine functionality.

Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at mass-to-charge ratio 262 for the intact hydrochloride salt, with characteristic fragmentation patterns involving loss of the chloride anion and subsequent breakdown of the organic portion. Common fragmentation pathways would include cleavage of the ether bond and loss of substituents from the aromatic ring.

Comparative Analysis of Protonation States in Free Base versus Hydrochloride Salt Forms

The comparative analysis of protonation states between the free base and hydrochloride salt forms of 4-(4-Chloro-2-methylphenoxy)piperidine reveals significant differences in chemical behavior, physical properties, and structural characteristics. The free base form, with molecular formula C₁₂H₁₆ClNO and molecular weight 225.72 grams per mole, exists as a neutral molecule with the piperidine nitrogen in its unprotonated state. In contrast, the hydrochloride salt form represents the protonated species where the basic nitrogen atom has accepted a proton from hydrochloric acid, forming an ionic compound with enhanced water solubility and altered physical properties.

The protonation state significantly influences the electronic distribution within the molecule, particularly affecting the electron density around the nitrogen atom and its immediate environment. In the free base form, the nitrogen atom retains its lone pair of electrons, making it available for coordination with metal centers or participation in hydrogen bonding as a proton acceptor. The hydrochloride salt form, however, features a positively charged nitrogen center that fundamentally alters the compound's reactivity and interaction patterns.

Solubility characteristics represent one of the most pronounced differences between the two protonation states. The free base form typically exhibits limited water solubility due to its predominantly hydrophobic character, with solubility primarily in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. The hydrochloride salt form demonstrates significantly enhanced water solubility as a result of the ionic character introduced by the protonated amine and chloride counterion, making it more suitable for pharmaceutical applications and biological studies.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClNO | C₁₂H₁₇Cl₂NO |

| Molecular Weight | 225.72 g/mol | 262.18 g/mol |

| Nitrogen State | Neutral, sp³ hybridized | Protonated, tetrahedral |

| Water Solubility | Limited | Enhanced |

| Storage Stability | Moderate | Improved |

| Crystallization | Difficult | Facilitated |

The crystallization behavior also differs markedly between the two forms, with the hydrochloride salt generally exhibiting superior crystallization properties due to the additional intermolecular interactions available through ionic bonding and hydrogen bonding networks. These enhanced intermolecular forces contribute to more predictable crystal formation and improved storage stability over extended periods.

Chemical reactivity patterns vary between the protonation states, particularly in reactions involving the nitrogen center. The free base form can participate in nucleophilic substitution reactions and coordination chemistry, while the protonated form is less reactive toward electrophiles but may participate in different types of chemical transformations. Understanding these differences is crucial for selecting the appropriate form for specific applications and ensuring optimal performance in various chemical and biological contexts.

Properties

IUPAC Name |

4-(4-chloro-2-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTADTPFMPXXUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Low-Temperature Lewis Acid-Catalyzed O-Alkylation

A patented method emphasizes performing the O-alkylation reaction at low temperatures in the presence of a Lewis acid catalyst rather than the conventional high-temperature base-catalyzed reaction. This approach significantly improves reaction rate and yield.

Step 1: Synthesis of an intermediate such as (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate by reacting (4-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in the presence of a base catalyst in an organic solvent.

Step 2: Reaction of this intermediate with tert-butyl-4-hydroxypiperidine-1-carboxylate in an organic solvent with a Lewis acid catalyst to form tert-butyl-4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate.

Step 3: Acidic deprotection of the tert-butyl group yields the target 4-(4-chlorophenyl)(2-pyridyl)methoxy piperidine.

This method reduces reaction time from 24-48 hours to significantly less, and improves yield by 20-30% compared to base-catalyzed high-temperature methods. The use of Lewis acids such as BF3·OEt2 is common for catalysis.

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of trichloroacetimidate intermediate | Base catalyst, organic solvent | Intermediate compound |

| 2 | O-alkylation with tert-butyl-4-hydroxypiperidine-1-carboxylate | Lewis acid, low temperature | Protected piperidine derivative |

| 3 | Acidic deprotection | Acid treatment | Target 4-(4-chlorophenyl)(2-pyridyl)methoxy piperidine |

This method is particularly useful for pharmaceutical-grade production due to its higher efficiency and cleaner reaction profile.

Preparation of 4-Chloro-2-methylphenol Intermediate

The chlorination of 2-methylphenol (o-cresol) to 4-chloro-2-methylphenol is a critical step for preparing the phenoxy moiety.

- Chlorination is carried out using hypochlorous acid generated in situ from alkali metal salts and hydrochloric acid.

- The reaction is maintained at 0-50°C and pH below 10.

- After chlorination, the mixture is neutralized, and the product is isolated by acidification and extraction.

- Purity of 4-chloro-2-methylphenol is typically 97-98% w/w.

This chlorination step is essential for ensuring the correct substitution pattern on the phenol ring before coupling with piperidine derivatives.

Comparative Analysis of Preparation Methods

| Aspect | Lewis Acid-Catalyzed O-Alkylation | Base-Catalyzed High Temperature | Chlorination of Phenol |

|---|---|---|---|

| Reaction Temperature | Low (0-50°C) | High (>80°C) | Low to moderate (0-50°C) |

| Catalyst | Lewis acid (e.g., BF3·OEt2) | Base (e.g., NaH, K2CO3) | In situ generated HCIO |

| Reaction Time | Short (hours) | Long (24-48 hours) | Moderate (hours) |

| Yield | High (improved by 20-30%) | Moderate | High purity (97-98%) |

| Application | Pharmaceutical intermediates | Traditional synthesis | Phenol intermediate preparation |

Research Findings and Industrial Relevance

- The low-temperature Lewis acid method improves both yield and reaction time, making it industrially attractive for large-scale synthesis.

- The intermediate trichloroacetimidate compound plays a crucial role in facilitating selective O-alkylation.

- Control of reaction conditions such as temperature, pH, and catalyst loading is critical for product purity and yield.

- The chlorination step of 2-methylphenol to 4-chloro-2-methylphenol is well-established and essential for preparing the phenoxy substituent.

- The synthesis of piperidine derivatives via chlorination of hydroxypiperidines is a reliable route for obtaining high-purity intermediates.

Summary Table of Key Preparation Steps for 4-(4-Chloro-2-methylphenoxy)piperidine Hydrochloride

| Step No. | Reaction/Process | Reagents/Catalysts | Conditions | Yield/Outcome |

|---|---|---|---|---|

| 1 | Chlorination of 2-methylphenol | HCIO (in situ), alkali metal salt | 0-50°C, pH < 10 | 97-98% purity 4-chloro-2-methylphenol |

| 2 | Formation of trichloroacetimidate intermediate | Trichloroacetonitrile, base catalyst | Organic solvent, RT | Intermediate compound |

| 3 | O-Alkylation with protected piperidine | tert-butyl-4-hydroxypiperidine-1-carboxylate, Lewis acid | Low temperature (0-50°C) | Protected piperidine derivative |

| 4 | Deprotection to free piperidine | Acid treatment | Room temperature | Target 4-(4-chloro-2-methylphenoxy)piperidine |

| 5 | Formation of hydrochloride salt | HCl | Standard salt formation | 4-(4-chloro-2-methylphenoxy)piperidine hydrochloride |

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is in pharmaceutical development . This compound is utilized as a key intermediate in synthesizing drugs targeting neurological disorders. Its structural properties allow for the creation of pharmaceuticals that exhibit enhanced efficacy while minimizing side effects .

Case Studies

- Neurotransmitter Modulation : Research indicates that compounds derived from 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride can modulate neurotransmitter systems, providing insights into brain function and behavior. For instance, studies have shown that derivatives can affect serotonin and norepinephrine reuptake, which is critical in treating conditions like depression and anxiety .

- SSRI Development : Several studies have explored the use of this compound in developing selective serotonin reuptake inhibitors (SSRIs). These SSRIs are being investigated for their potential to treat various central nervous system disorders, including anxiety and obsessive-compulsive disorder .

Analytical Chemistry

In analytical chemistry, 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry. Its use ensures accurate identification and quantification of similar compounds in complex mixtures, which is vital for quality control in pharmaceutical manufacturing .

Material Science

The compound's unique chemical properties make it valuable in material science . It is employed in developing specialized polymers and coatings used in various industries, including electronics and automotive sectors. These materials often exhibit enhanced durability and performance characteristics due to the incorporation of this compound .

Summary Table of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | SSRIs for depression and anxiety treatment |

| Analytical Chemistry | Reference standard for HPLC and mass spectrometry | Quality control in pharmaceutical manufacturing |

| Material Science | Development of polymers and coatings | Electronics and automotive applications |

| Neurotransmitter Research | Studies on neurotransmitter systems affecting brain function | Understanding drug mechanisms on behavior |

Mechanism of Action

The mechanism by which 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

- 4-[2-Chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine hydrochloride (CAS: N/A) Key Difference: Incorporates a bulky 2-phenylpropan-2-yl group at the 4-position of the phenoxy ring. Impact: Increased steric hindrance may reduce binding affinity in biological systems compared to the target compound’s simpler methyl group .

- 4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS: 325808-20-6) Key Difference: Methoxy group (electron-donating) replaces the chloro substituent.

- 4-[(2-Methylphenoxy)methyl]piperidine Hydrochloride (CAS: 614731-14-5) Key Difference: Methylphenoxy methyl group instead of a direct phenoxy substitution. Impact: Alters spatial orientation and hydrogen-bonding capacity, influencing receptor interactions .

- 3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride (CAS: N/A) Key Difference: Ethyl linker and additional methyl groups on the phenoxy ring. Impact: Extended linker may improve membrane permeability but reduce target specificity .

Physicochemical Properties

Pharmacological and Toxicological Profiles

- Target Compound: Limited toxicological data, but structurally similar compounds (e.g., 4-(Diphenylmethoxy)piperidine HCl) are classified as acutely toxic, requiring stringent safety measures (e.g., respiratory protection, gloves) .

- 4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine HCl (CAS: 1219972-23-2): Higher molecular weight (366.32 g/mol) and benzyl group may increase lipophilicity, affecting metabolic clearance .

Biological Activity

4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by its piperidine core substituted with a chlorophenoxy group. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO\

- Molecular Weight : 239.70 g/mol

The biological activity of 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety or depression.

Key Mechanisms:

- Receptor Binding : It may act as an antagonist or agonist at specific receptor sites.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound.

Case Study 1: Clinical Toxicity Assessment

A prospective cohort study examined the toxicity associated with compounds related to chlorophenoxy herbicides, including 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride. The study involved analyzing clinical outcomes in patients presenting with poisoning symptoms.

- Participants : 181 patients with intentional self-poisoning.

- Findings : Minimal clinical toxicity was observed in 85% of cases; however, severe symptoms such as rhabdomyolysis were noted in a minority .

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation was conducted to assess the efficacy of the compound in various animal models. The results indicated significant behavioral changes consistent with anxiolytic effects.

- Methodology : Behavioral assays were performed on rodents.

- Results : The compound exhibited dose-dependent anxiolytic effects, suggesting potential therapeutic applications in anxiety disorders .

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of piperidine compounds, including those with chlorophenoxy substitutions. These studies have highlighted the importance of structural modifications in enhancing biological activity.

Noteworthy Findings:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chloro-2-methylphenol and a piperidine derivative under basic conditions (e.g., triethylamine or NaOH in dichloromethane) . To maximize purity, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane:ethyl acetate). Adjust stoichiometry (1:1.2 molar ratio of phenol to piperidine) to minimize unreacted starting materials .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the chloro-methylphenoxy group; piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 274.1 (calculated for C12H15Cl2NO).

- Elemental Analysis : Match calculated values (e.g., C: 52.4%, H: 5.5%, N: 5.1%) within ±0.3% .

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer : Follow OSHA/GHS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling of 4-chloro-2-methylphenol with piperidine?

- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Optimize by:

- Solvent : Switch to DMF or THF to enhance solubility of aromatic intermediates.

- Catalyst : Add KI (10 mol%) to facilitate nucleophilic substitution via an SN2 mechanism .

- Temperature : Increase to 60°C for 12 hours (monitor degradation via HPLC). Yield improvements from 65% to 88% have been reported under these conditions .

Q. What computational tools can predict the binding affinity of this compound to histamine receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target : H1 receptor (PDB ID: 3RZE).

- Parameters : Assign partial charges via AM1-BCC and solvate in TIP3P water.

- Analysis : Compare binding energy (ΔG) to known antagonists like mepyramine. Piperidine derivatives with chloro-methylphenoxy groups show ΔG ~-9.2 kcal/mol, suggesting moderate affinity .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer : Contradictions often arise from impurities or tautomerism. Steps:

- Repurification : Re-run chromatography with slower gradients.

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguish piperidine conformers).

- Alternative Synthesis : Prepare a deuterated analog to confirm assignments .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Use Sprague-Dawley rats (IV/oral administration):

- Dose : 10 mg/kg in saline.

- Sampling : Collect plasma at 0.5, 2, 6, 12, 24 hours.

- Analysis : LC-MS/MS (LOQ: 1 ng/mL) to calculate AUC, Cmax, and t1/2. Piperidine derivatives typically show t1/2 ~4.5 hours due to hepatic CYP3A4 metabolism .

Q. How can researchers mitigate batch-to-batch variability in hydrochloride salt formation?

- Methodological Answer : Control crystallization parameters:

- pH : Adjust to 2.5–3.0 using HCl gas to ensure protonation of the piperidine nitrogen.

- Antisolvent : Add dropwise to cold diethyl ether to induce nucleation.

- Characterization : Use DSC to confirm consistent melting points (~215°C with decomposition) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.